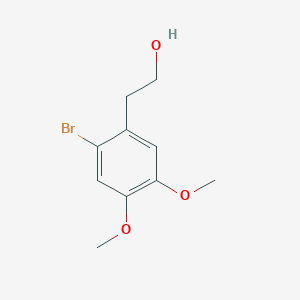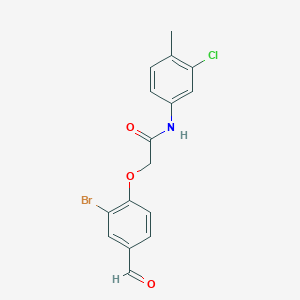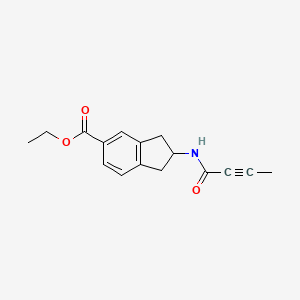![molecular formula C18H29ClN2O4 B2856199 Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 473803-90-6](/img/structure/B2856199.png)
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
科学研究应用
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . It’s designed to prevent or slow disease progression by reducing neuronal death, which is a key strategy in treating various neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and others. The neuroprotective properties are assessed through cell viability assays and molecular docking studies, indicating favorable interactions with proteins involved in neuroprotection .
Anti-neuroinflammatory Agent
Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. This compound has shown promising anti-neuroinflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells. This suggests its potential application in reducing neuroinflammation associated with diseases like multiple sclerosis and traumatic brain injury .
ER Stress Modulation
The compound has been implicated in the modulation of endoplasmic reticulum (ER) stress. ER stress is involved in the pathogenesis of several diseases, including diabetes and cancer. By reducing the expression of ER chaperone proteins and apoptosis markers, this compound could be used to study and potentially treat conditions related to ER stress .
Crystal and Molecular Structure Studies
The structural analysis of this compound contributes to the understanding of its crystal and molecular structure, which is crucial for the development of new drugs. Such studies can reveal how the compound interacts at the atomic level, which is essential for drug design and synthesis .
Conjugated Addition Reactions
Due to its activated unsaturated system, this compound can participate in conjugated addition reactions with carbanions in the presence of basic catalysts. This property is significant for synthetic organic chemistry, where it can be used to create complex molecules for pharmaceutical applications .
Biological Activity Studies
Compounds similar to Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate have a multitude of biological activities. They can be used in studies to explore their antiviral, anticancer, antioxidant, and antimicrobial properties, which are highly relevant in the development of new therapies .
Pharmacological Evaluation
The pharmacological evaluation of this compound and its derivatives can lead to the discovery of new drugs. By synthesizing and characterizing novel compounds based on this structure, researchers can evaluate their therapeutic potential in various disease models .
Drug Development
Finally, the compound’s ability to interact with active residues of proteins involved in disease pathways makes it a valuable tool in drug development. Its potential to inhibit pathways like NF-kB inflammatory pathway opens up possibilities for creating new anti-inflammatory drugs .
属性
IUPAC Name |
ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)15(3)11-17;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFUWFVWYJJQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856116.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2856118.png)


![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2856121.png)



![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)

![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)